17-Hydroxyheptadecanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 17-Hydroxyheptadecanoic acid is C17H34O3 . The InChI representation isInChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20)
. The Canonical SMILES representation is C(CCCCCCCCCO)CCCCCCC(=O)O
. Physical And Chemical Properties Analysis
The molecular weight of 17-Hydroxyheptadecanoic acid is 286.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 16 . The Exact Mass and Monoisotopic Mass are both 286.25079494 g/mol . The physical state of the compound is solid .Scientific Research Applications
Radiopharmaceutical Applications : 17-Hydroxyheptadecanoic acid derivatives, like [17-18F]-fluoroheptadecanoic acid, are used in radiopharmaceuticals for diagnostic imaging, particularly in myocardial imaging and metabolic studies. These compounds are valuable in assessing myocardial metabolism and heart diseases (Coenen et al., 1986).
Metabolic Tracing and Imaging : Derivatives like 17-I-123-heptadecanoic acid have been utilized in clinical settings for liver and heart scintigraphy, offering insights into the metabolic processes of these organs (Mertens et al., 1984).
Evaluation of Myocardial Fatty Acid Metabolism : Compounds like 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid are synthesized as PET radiotracers for evaluating fatty acid metabolism in the myocardium. They show high radioactivity accumulation in the heart and undergo metabolic trapping, indicating their potential use in studying heart diseases (Kim et al., 2009).
Lipid Chemistry and Biochemistry : 17-Hydroxy derivatives are involved in the synthesis of specialized pro-resolving mediators and play roles in lipid signaling and inflammation resolution. For instance, 17-oxodocosahexaenoic acid (17-oxoDHA) activates PPARγ and PPARα, indicating its potential in modulating lipid-mediated biological processes (Egawa et al., 2016).
Natural Product Chemistry : Derivatives like 12-hydroxyheptadecanoic acid have been identified in natural products such as resin glycosides from plants like Operculina turpethum, indicating their significance in plant biochemistry (Ding et al., 2012).
Pheromone Biosynthesis : In the study of insect pheromones, 17-Hydroxyheptadecanoic acid derivatives have been found to play a role. For example, in the biosynthesis of sex pheromones in certain moth species, derivatives like 2-methylheptadecane, originating from fatty acids, are significant (Charlton & Roelofs, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
17-Hydroxyheptadecanoic acid is a hydroxylated fatty acid
Mode of Action
It’s known that hydroxylated fatty acids can participate in various biological processes, including the synthesis of diverse macrocyclic lactones . These lactones are often involved in signaling pathways within cells.
Biochemical Pathways
Given its role in the synthesis of macrocyclic lactones , it may be involved in the biosynthesis of these compounds and their subsequent signaling pathways.
Result of Action
Its role in the synthesis of macrocyclic lactones suggests that it may influence the signaling pathways regulated by these compounds .
properties
IUPAC Name |
17-hydroxyheptadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRQMZPLCYCFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401791 | |
Record name | 17-hydroxyheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxyheptadecanoic acid | |
CAS RN |
13099-34-8 | |
Record name | 17-hydroxyheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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